![molecular formula C10H9N7 B153893 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine CAS No. 132056-88-3](/img/structure/B153893.png)
9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine is a chemical compound that belongs to the class of pyridopyrimidine derivatives. It has been studied extensively for its potential use in scientific research applications.
科学的研究の応用
9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine has been studied for its potential use in scientific research applications such as cancer research, neuroscience, and drug discovery. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience research, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been investigated for its potential use as a drug target for the treatment of infectious diseases.
作用機序
The mechanism of action of 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinases and phosphatases, which are involved in cell signaling and regulation. It also inhibits the activity of DNA topoisomerases, which are enzymes involved in DNA replication and transcription.
生化学的および生理学的効果
9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. It also inhibits the growth of cancer cells by inducing cell cycle arrest. In neuroscience research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. It has also been shown to have antimicrobial activity against various pathogens.
実験室実験の利点と制限
The advantages of using 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine in lab experiments include its high potency and specificity for inhibiting specific enzymes and signaling pathways. It also has a relatively low toxicity profile compared to other compounds with similar activity. However, its limitations include its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for the study of 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine. One direction is to investigate its potential use in combination with other compounds for enhanced anticancer activity. Another direction is to explore its potential for the treatment of neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate its mechanism of action and identify potential off-target effects.
合成法
The synthesis of 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine involves the reaction of 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-imine with sodium azide in the presence of copper sulfate and sodium ascorbate. The reaction takes place in dimethyl sulfoxide and water at room temperature, and the product is obtained by filtration and purification.
特性
CAS番号 |
132056-88-3 |
|---|---|
製品名 |
9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine |
分子式 |
C10H9N7 |
分子量 |
227.23 g/mol |
IUPAC名 |
9-methyl-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-imine |
InChI |
InChI=1S/C10H9N7/c1-6-3-2-4-17-8(11)7(5-12-10(6)17)9-13-15-16-14-9/h2-5,11H,1H3,(H,13,14,15,16) |
InChIキー |
WRXAQDORXXOKHK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC=C(C2=N)C3=NNN=N3 |
正規SMILES |
CC1=CC=CN2C1=NC=C(C2=N)C3=NNN=N3 |
同義語 |
9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



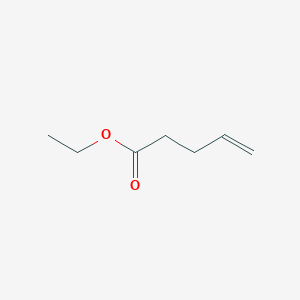
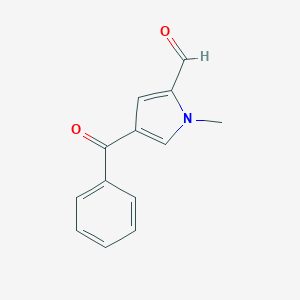
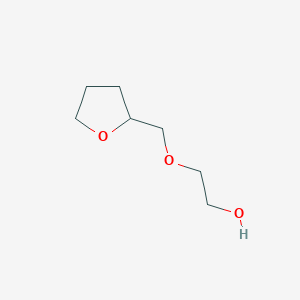
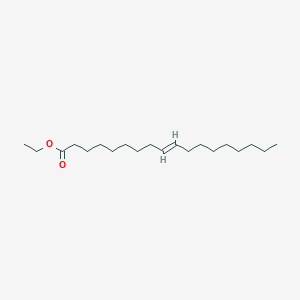
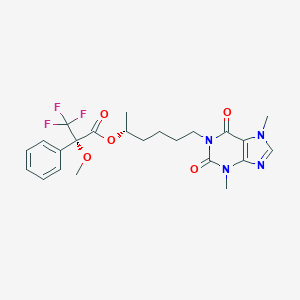
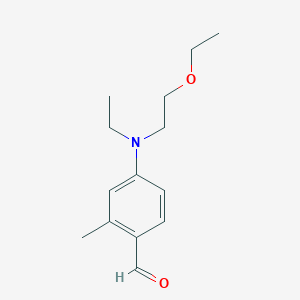
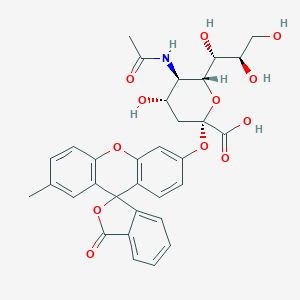
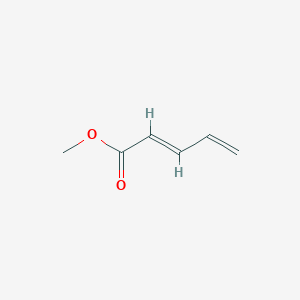

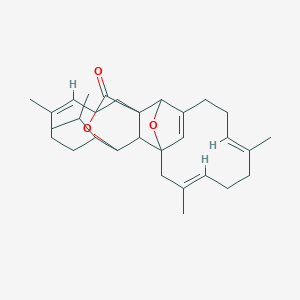



![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)